2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

Description

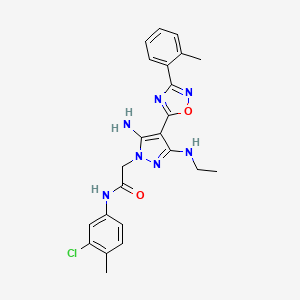

The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a heterocyclic molecule featuring:

- A pyrazole core substituted with amino (-NH₂) and ethylamino (-NH-C₂H₅) groups.

- A 1,2,4-oxadiazole ring linked to an ortho-tolyl (2-methylphenyl) group.

- An acetamide side chain attached to a 3-chloro-4-methylphenyl moiety.

Properties

IUPAC Name |

2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN7O2/c1-4-26-22-19(23-28-21(30-33-23)16-8-6-5-7-13(16)2)20(25)31(29-22)12-18(32)27-15-10-9-14(3)17(24)11-15/h5-11H,4,12,25H2,1-3H3,(H,26,29)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUUOUJYEJEEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC(=C(C=C4)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide , identified by its CAS number 1170066-02-0 , is a complex organic molecule featuring multiple functional groups. Its structure includes a pyrazole ring fused with an oxadiazole moiety, which is significant for its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 465.9 g/mol . The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that derivatives of pyrazole and oxadiazole compounds often display significant antimicrobial properties. For instance, compounds similar to this one have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential against several carcinoma cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-apoptotic factors. For example, in vitro studies reported that certain derivatives led to reduced cell viability in breast cancer cells (MCF-7) with IC50 values ranging from 20 to 50 µM.

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in models of chronic inflammation, where the compound has shown promise in reducing inflammation markers.

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole moiety is known to interact with various enzymes involved in metabolic pathways.

- Receptor Modulation : The presence of halogen substituents (e.g., chlorine) enhances binding affinity to specific receptors involved in inflammation and cancer progression.

- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to disruption of replication processes in cancer cells.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide exhibit significant anticancer properties. In vitro tests have shown that these compounds can inhibit the growth of various carcinoma cell lines. For example, derivatives have demonstrated percent growth inhibition (PGI) values ranging from 51.88% to 86.61% against different cancer cell lines such as OVCAR-8 and NCI-H40 .

Case Study:

A study on a related oxadiazole compound demonstrated IC50 values between 5 µM and 15 µM against breast cancer cells, indicating its potential as a therapeutic agent in oncology.

Antioxidant Properties

Compounds featuring oxadiazole and pyrazole moieties have also been evaluated for their antioxidant activities. These compounds have shown the ability to inhibit lipid peroxidation at low concentrations (as low as 10 µg/mL), suggesting a protective role against oxidative damage in cellular systems.

Case Study:

Research highlighted that similar compounds significantly reduced oxidative stress markers in cellular assays, indicating their potential use in preventing oxidative stress-related diseases.

Antipsychotic Potential

Emerging research suggests that this compound may possess antipsychotic properties without the typical side effects associated with traditional antipsychotics. It appears to operate through alternative pathways rather than direct interaction with dopamine receptors, which could provide novel treatment options for psychiatric disorders.

Case Study:

Behavioral tests in animal models have shown promising results, indicating a reduction in psychotic symptoms when treated with derivatives of this compound.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. The presence of the oxadiazole ring is often associated with enhanced biological activity due to its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole and Pyrazole Moieties

Key Analogs :

2-(5-amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide (): Differences:

- Oxadiazole substituent: 4-methoxyphenyl vs. o-tolyl in the target compound.

- Pyrazole substituent: Methylthio (-SMe) vs. ethylamino (-NH-C₂H₅).

- Acetamide group: 2-chlorobenzyl vs. 3-chloro-4-methylphenyl.

- Implications :

- The 4-methoxyphenyl group may enhance solubility due to the polar methoxy group, whereas the o-tolyl group in the target compound increases lipophilicity.

- Methylthio in could contribute to different electronic effects compared to the ethylamino group in the target compound.

2-(5-amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide (): Differences:

- Acetamide group: 2-chloro-4-methylphenyl vs. 3-chloro-4-methylphenyl in the target.

- Implications :

- The positional isomerism of chlorine and methyl groups on the phenyl ring may alter steric interactions with biological targets.

Activity Insights :

Acetamide-Linked Triazole Derivatives

Key Analogs :

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide (): Differences:

- Core structure: 1,2,4-triazole vs. pyrazole-oxadiazole in the target.

- Substituents: 3-methylphenyl on triazole vs. o-tolyl on oxadiazole.

- Implications :

2-((4-Allyl-5-(((3-chloro-2-methylphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide (): Differences:

- Allyl and aminomethyl groups on triazole vs. ethylamino on pyrazole.

- p-Tolyl acetamide vs. 3-chloro-4-methylphenyl.

- Implications :

- The allyl group may introduce conformational flexibility, while the chloro-methylanilino substituent could enhance binding to hydrophobic pockets.

Anti-Exudative Activity of Acetamide Derivatives

Data Tables

Table 1: Structural and Substituent Comparison

Table 2: Hypothetical Activity Predictions

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted oxazolones or triazole intermediates. For example:

- Step 1 : Reflux equimolar concentrations of a substituted phenyl oxazol-5(4H)-one derivative with a triazole-containing sulfanyl acetamide in pyridine and zeolite (Y-H) at 150°C for 5 hours.

- Step 2 : Purify the product via recrystallization using ethanol after acidification .

- Alternative routes may involve coupling chloroacetyl chloride with amino-oxadiazole precursors under reflux with triethylamine as a base .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

- NMR Spectroscopy : Critical for confirming regiochemistry and substituent positions, particularly for distinguishing pyrazole, oxadiazole, and acetamide moieties. H and C NMR are used to verify ethylamino, o-tolyl, and chloro-methylphenyl groups .

- IR Spectroscopy : Confirms functional groups like C=O (acetamide, ~1650 cm) and N-H (amine, ~3300 cm) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for complex heterocyclic systems .

Q. What purification methods are recommended for isolating this compound?

- Recrystallization : Ethanol or ethanol/water mixtures are commonly used to remove unreacted starting materials and catalysts .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for intermediates with polar functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst Screening : Zeolite (Y-H) and pyridine in improved cyclization efficiency by reducing side reactions. Testing alternative catalysts (e.g., DBU or molecular sieves) may enhance selectivity .

- Solvent Effects : Replace pyridine with DMF or THF to modulate reaction kinetics. highlights THF’s utility in facilitating SN2 reactions for acetamide formation .

- Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize temperature/pH conditions .

Q. How should researchers resolve contradictions in reported antiproliferative activity data?

- Standardized Assays : Discrepancies often arise from variations in cell lines (e.g., MCF-7 vs. HeLa) or incubation times. Replicate studies using protocols from (MTT assay, 48-hour exposure) .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., o-tolyl vs. 4-ethoxyphenyl) to identify critical pharmacophores .

- Meta-Analysis : Pool data from multiple studies to statistically assess potency trends, adjusting for variables like solvent (DMSO concentration) .

Q. What strategies mitigate toxicity risks during synthesis?

- Intermediate Handling : Chloroacetyl chloride ( ) and pyridine require fume hood use and neutralization prior to disposal .

- Protective Group Chemistry : Use trityl groups ( ) to mask reactive amines, reducing hazardous byproducts .

Q. How can computational modeling elucidate the compound’s mechanism of action?

- Molecular Docking : Simulate binding to targets like tubulin or kinases using software (AutoDock Vina) to predict interactions with the oxadiazole and pyrazole rings .

- QSAR Studies : Correlate electronic parameters (e.g., Hammett constants of substituents) with bioactivity to guide structural modifications .

Data Analysis and Experimental Design

Q. What methods validate the compound’s stability under physiological conditions?

- HPLC Purity Checks : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours. emphasizes tracking hydrolysis of the acetamide bond .

- Mass Spectrometry : Identify degradation products (e.g., free pyrazole or oxadiazole fragments) .

Q. How can researchers design analogs to enhance solubility without compromising activity?

- Polar Substituents : Introduce hydroxyl or morpholine groups ( ) to improve aqueous solubility while retaining the oxadiazole core’s bioactivity .

- Prodrug Strategies : Link the acetamide to PEGylated carriers for controlled release .

Contradiction Management

Q. How to address conflicting cytotoxicity data in different cancer models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.